molecular formula C21H20N6O B2590518 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795409-30-1

1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2590518
CAS No.: 1795409-30-1
M. Wt: 372.432
InChI Key: FJGKQYFKQKBBKO-UHFFFAOYSA-N
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Description

1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyrrole and pyridine rings. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar triazole structure but lacks the pyrrole and pyridine rings.

    N-(1-Benzyl-1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxamide: Contains both the pyrrole and triazole rings but lacks the pyridine ring.

    1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but lacks the pyridine ring.

Uniqueness: 1-Benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of all three rings (triazole, pyrrole, and pyridine) in its structure. This combination of rings contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-benzyl-N-(1-pyridin-2-ylethyl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-16(18-11-5-6-12-22-18)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGKQYFKQKBBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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